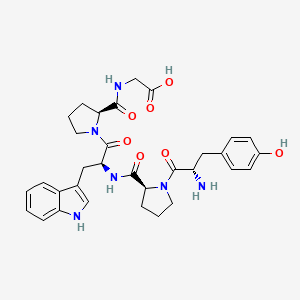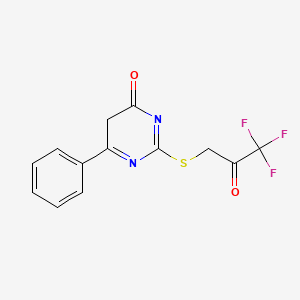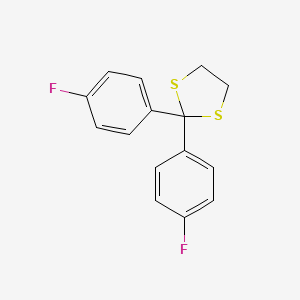![molecular formula C18H38O2Sn B14278517 Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane CAS No. 136981-88-9](/img/structure/B14278517.png)
Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane is an organotin compound with the molecular formula C18H38O2Sn It is a derivative of stannane, where the tin atom is bonded to a butenyl group substituted with a methoxymethoxy moiety
Preparation Methods
The synthesis of tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane typically involves the reaction of tributylstannyl lithium with a suitable butenyl halide precursor . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism by which tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. Tin has a high affinity for sulfur, which can be exploited in reactions with sulfur-containing biomolecules. The compound can also participate in radical reactions, where the tin atom acts as a radical stabilizer . These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.
Comparison with Similar Compounds
Tributyl[4-(methoxymethoxy)but-3-en-2-yl]stannane can be compared with other similar organotin compounds, such as:
Tributylstannane: A simpler organotin compound without the butenyl substitution.
Tributyl[(3E)-4-(methoxymethoxy)-3-buten-2-yl]stannane: A stereoisomer with a different configuration of the butenyl group.
This compound: Another stereoisomer with a different configuration of the butenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxymethoxy group, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
136981-88-9 |
|---|---|
Molecular Formula |
C18H38O2Sn |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
tributyl-[4-(methoxymethoxy)but-3-en-2-yl]stannane |
InChI |
InChI=1S/C6H11O2.3C4H9.Sn/c1-3-4-5-8-6-7-2;3*1-3-4-2;/h3-5H,6H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
FVUIUPLNKMLNIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)C=COCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

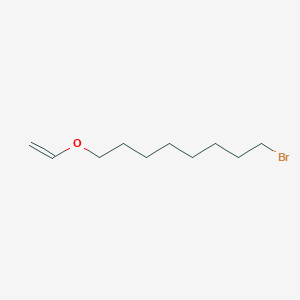
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)
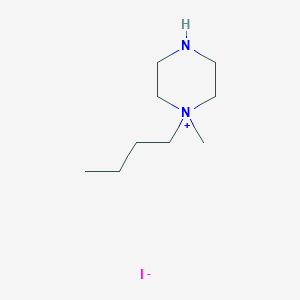
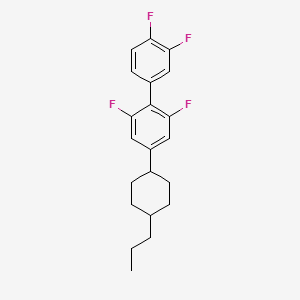
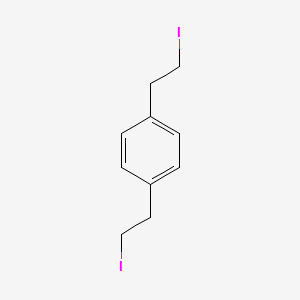

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
